molecular formula C14H14N2O2S2 B2869097 N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide CAS No. 896351-58-9

N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2869097
CAS No.: 896351-58-9
M. Wt: 306.4
InChI Key: MYYLAKXDRYTSCH-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-(methylthio)benzamido)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene and its derivatives are synthesized using various methods. For example, 2-Methylthiophene can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde . In another study, thiophene analogues of chalcones were synthesized by condensation of 2-acetylthiophene and salicylaldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For reference, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Modifications
Thiophene derivatives have been synthesized and modified through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, dearomatising cyclisation of thiophenecarboxamides reveals potential for creating complex molecules with significant biological activity, showcasing the structural adaptability of thiophene compounds in chemical synthesis (Clayden et al., 2004). Similarly, the synthesis of pyrimidine derivatives through the reaction of ketene dithioacetals with amides demonstrates the thiophene derivatives' role in constructing heterocyclic compounds, which are crucial in medicinal chemistry (Kohra et al., 1988).

Biological Activity and Applications
Thiophene derivatives have been studied for their biological activities, including their role as cholinesterase inhibitors. These compounds have shown potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting enzymes that break down neurotransmitters (Kausar et al., 2021). Additionally, thiophene carboxamide fungicides have exhibited the ability to interact with the succinate dehydrogenase complex, offering insights into the development of new fungicides with specific mechanisms of action against fungal pathogens (White & Georgopoulos, 1980).

Future Directions

Thiophene and its derivatives are a topic of interest for medicinal chemists due to their wide range of therapeutic properties . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Properties

IUPAC Name

N-methyl-2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-15-12(17)10-7-8-20-14(10)16-13(18)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLAKXDRYTSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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